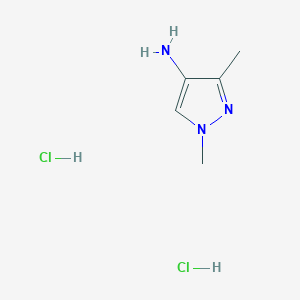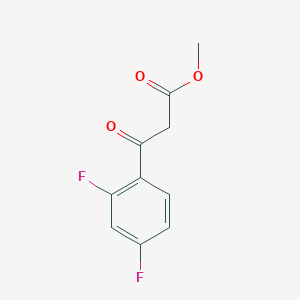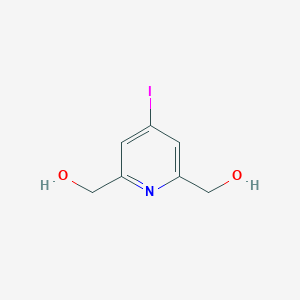
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C11H15NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate can be represented by the InChI code: 1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 . This indicates that the molecule consists of a pyridine ring attached to a propanoate group .Physical And Chemical Properties Analysis
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is a liquid at room temperature . It has a molecular weight of 193.25 .Applications De Recherche Scientifique
Biodegradation and Fate of ETBE
A review by Thornton et al., (2020) focused on ethyl tert-butyl ether (ETBE), a compound similar to Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, in terms of its biodegradation and fate in soil and groundwater. It highlights the aerobic biodegradation process involving microorganisms and the potential for biodegradation through cometabolism.
Chemical Properties and Applications
Chemistry of Pyridine Derivatives
A comprehensive review by Boča et al., (2011) outlines the chemical properties and diverse applications of compounds containing pyridine structures, similar to Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. This includes a detailed analysis of their preparation, properties, and the formation of complex compounds.
Drug Metabolism and Interaction
Cytochrome P450 Isoforms in Drug Metabolism
The work by Khojasteh et al., (2011) discusses the role of Cytochrome P450 enzymes in drug metabolism, an important aspect when considering drug interactions and the metabolism of complex compounds like Ethyl 2-methyl-2-(pyridin-3-YL)propanoate.
Biomarkers in Tobacco and Cancer
Human Urinary Carcinogen Metabolites
A study by Hecht, (2002) looks at the measurement of carcinogen metabolites, including those related to tobacco and cancer, which can be crucial in understanding the impact and interactions of various compounds in biological systems.
Environmental Impact and Recycling
Chemical Recycling of Poly(ethylene terephthalate)
The research by Karayannidis & Achilias, (2007) presents methods for the chemical recycling of poly(ethylene terephthalate), which may provide insights into the degradation and recycling processes applicable to similar complex organic compounds.
Biomedical and Biomaterials Research
Polymeric Biomaterials Research
Bhaw-Luximon et al., (2014) discuss the development of polymeric nanobiomaterials and nanocarriers for drug delivery, emphasizing the importance of advanced polymers and their role in health-related applications.
Safety And Hazards
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-methyl-2-pyridin-3-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQNTRLXFACSDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-(pyridin-3-YL)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

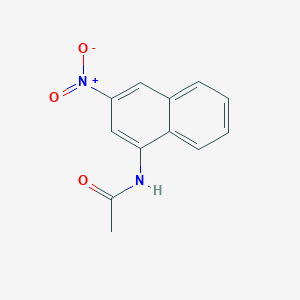
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)
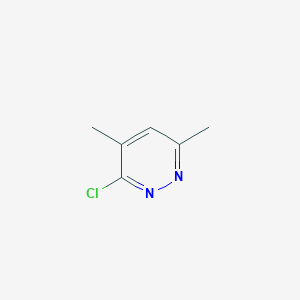

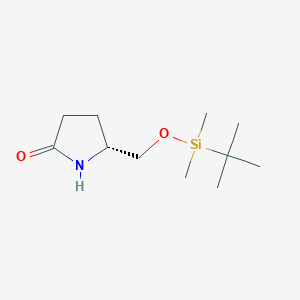
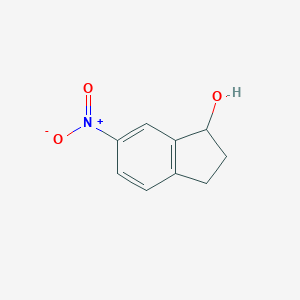
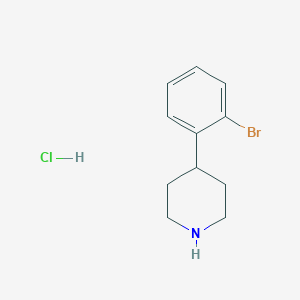
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)
